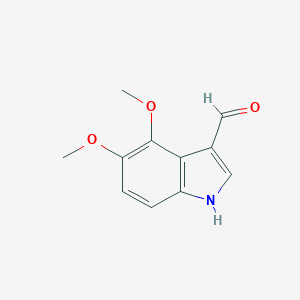![molecular formula C12H23NO5 B139007 (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester CAS No. 125982-19-6](/img/structure/B139007.png)
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester, commonly known as DMEK, is a synthetic peptide used in various scientific research applications. It is a derivative of the naturally occurring amino acid, L-valine, and is known for its unique biochemical and physiological effects.
Mecanismo De Acción
DMEK works by binding to specific receptors on the surface of cells. It modulates the activity of these receptors, leading to changes in cellular signaling pathways. DMEK has been shown to activate the G protein-coupled receptor (GPCR) family, which is involved in many physiological processes, including neurotransmission, hormone secretion, and immune response.
Efectos Bioquímicos Y Fisiológicos
DMEK has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion, which makes it a potential therapeutic agent for diabetes. DMEK has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases. Additionally, DMEK has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMEK has several advantages for lab experiments. It is stable and easy to handle, making it a popular choice for research. It is also relatively inexpensive compared to other peptides. However, there are limitations to its use in lab experiments. DMEK has a short half-life, which limits its effectiveness in vivo. Additionally, it has low solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on DMEK. One area of research is the development of new drugs and therapies based on DMEK. Another area of research is the study of the structure and function of DMEK and its interactions with other molecules. Additionally, research on the pharmacokinetics and pharmacodynamics of DMEK could lead to a better understanding of its effectiveness in vivo. Overall, research on DMEK has the potential to lead to new treatments for various diseases and a better understanding of cellular signaling pathways.
Métodos De Síntesis
DMEK is synthesized using the solid-phase peptide synthesis (SPPS) method. This method involves the use of a resin-bound amino acid, which is sequentially coupled with other amino acids to form a peptide chain. The resin-bound peptide is then cleaved from the resin and purified to obtain the final product. DMEK is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is a commonly used method in peptide synthesis.
Aplicaciones Científicas De Investigación
DMEK has various scientific research applications, including its use in drug discovery, protein-protein interactions, and structural biology. It is used as a tool to study the structure and function of proteins and their interactions with other molecules. DMEK is also used in the development of new drugs and therapies for various diseases.
Propiedades
Número CAS |
125982-19-6 |
|---|---|
Nombre del producto |
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester |
Fórmula molecular |
C12H23NO5 |
Peso molecular |
261.31 g/mol |
Nombre IUPAC |
ethyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C12H23NO5/c1-5-17-10(15)7-6-9(8-14)13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16)/t9-/m0/s1 |
Clave InChI |
YJJLBIIKYNSDRO-VIFPVBQESA-N |
SMILES isomérico |
CCOC(=O)CC[C@@H](CO)NC(=O)OC(C)(C)C |
SMILES |
CCOC(=O)CCC(CO)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)CCC(CO)NC(=O)OC(C)(C)C |
Sinónimos |
(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



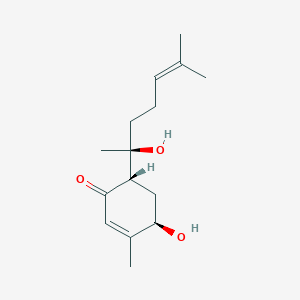
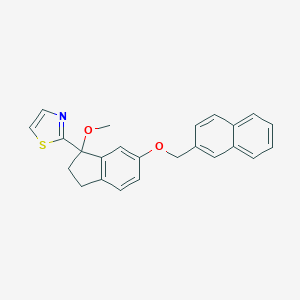
![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
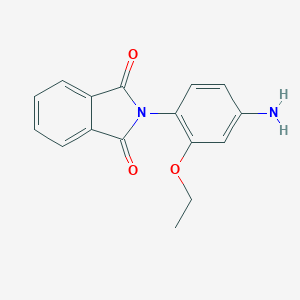
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
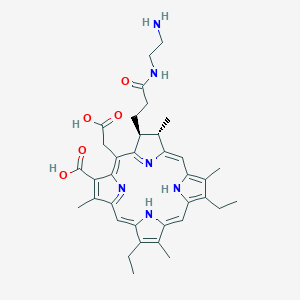
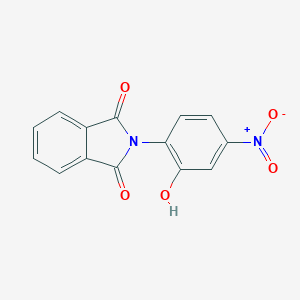
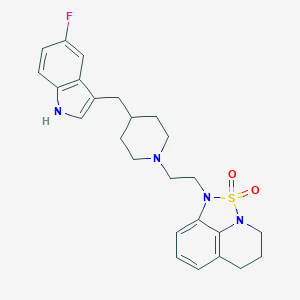
![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)
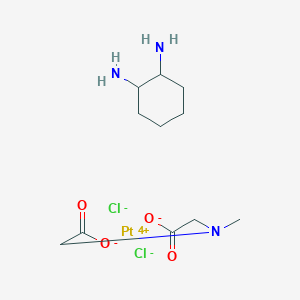
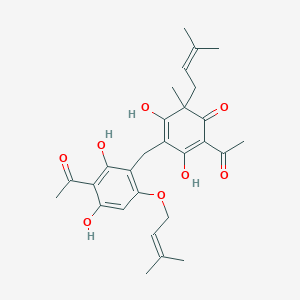
![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B138951.png)
